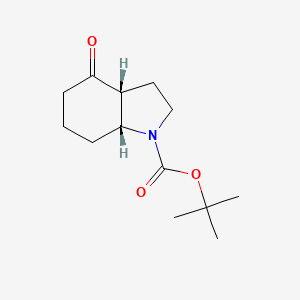

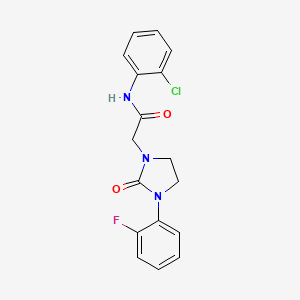

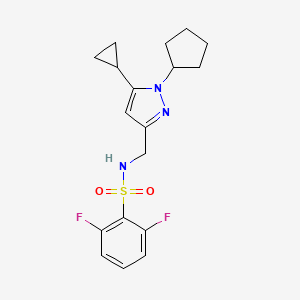

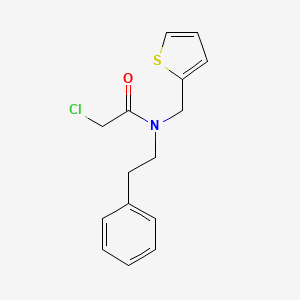

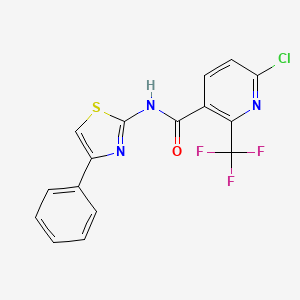

![molecular formula C16H17N5O2 B2439865 N-(4-ethylbenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide CAS No. 1775544-63-2](/img/structure/B2439865.png)

N-(4-ethylbenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(4-ethylbenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide” is a compound that belongs to the class of 1,2,3-triazole-fused pyrazines . These compounds are heterocycles obtained through a variety of synthetic routes . They have been used in medicinal chemistry for various purposes, such as c-Met inhibition or GABA A modulating activity .

Molecular Structure Analysis

The molecular structure of these compounds is characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . The specific molecular structure analysis for “N-(4-ethylbenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide” was not found in the available literature.Scientific Research Applications

Medicinal Chemistry

This compound is part of a set of heterocycles obtained through a variety of synthetic routes. Recent applications detail the use of these heterocycles in medicinal chemistry . For instance, they have shown potent mesenchymal–epithelial transition factor (c-Met) protein kinase inhibition . In addition to c-Met inhibition, structures containing these heterocyclic nuclei have shown GABA A allosteric modulating activity .

Fluorescent Probes

These heterocycles have been used as fluorescent probes . Fluorescent probes are used in various fields of scientific research, including biochemistry and medicine, to study the properties and functions of organic molecules.

Structural Units of Polymers

These heterocycles have been used as structural units of polymers . Polymers with these structures have been used in solar cells .

Energetic Materials

Some [1,2,4]triazolo [4,3-b] [1,2,4,5]tetrazine-based energetic materials were synthesized effectively using monosubstituted tetrazine or tetrazine-based fused rings as starting materials . Among them, compound 5 exhibits excellent insensitivity toward external stimuli and a very good calculated detonation performance .

Heat-Resistant Explosives

The azo compound 10 has a remarkable measured density, excellent thermal stability, and very good calculated detonation performance . It outperforms all current heat-resistant explosives and has significant potential as a heat-resistant explosive .

Primary Explosives

Compounds 14, 17, and 19 are very sensitive but exhibit excellent calculated detonation performance . These attractive features suggest strong possibilities for applications as primary explosives .

Antibacterial Activity

Newly synthesized triazolo [4,3- a ]pyrazine derivatives have shown antibacterial activities . Their minimum inhibitory concentrations (MICs) against Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli) strains were obtained .

Future Directions

The future directions for these compounds involve further exploration of their potential applications in medicinal chemistry, such as c-Met inhibition or GABA A modulating activity . More research is also needed to understand the synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards of “N-(4-ethylbenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide”.

Mechanism of Action

Target of Action

The primary targets of N-(4-ethylbenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell signaling pathways that regulate cell growth, survival, and migration .

Mode of Action

This compound interacts with its targets by inhibiting their activities. It binds to the active sites of c-Met and VEGFR-2 kinases, preventing them from phosphorylating their substrates . This inhibition disrupts the signaling pathways regulated by these kinases, leading to changes in cellular processes .

Biochemical Pathways

The inhibition of c-Met and VEGFR-2 kinases affects multiple biochemical pathways. These include pathways involved in cell proliferation, survival, and migration . The disruption of these pathways can lead to the inhibition of tumor growth and metastasis .

Pharmacokinetics

The compound’s potent inhibitory activities against its targets suggest that it may have favorable bioavailability .

Result of Action

The inhibition of c-Met and VEGFR-2 kinases by this compound leads to significant anti-tumor activity. It has been shown to exhibit excellent anti-proliferative activities against A549, MCF-7, and HeLa cancer cell lines . Additionally, it induces apoptosis in A549 cells .

properties

IUPAC Name |

N-[(4-ethylphenyl)methyl]-6-methyl-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O2/c1-3-11-4-6-12(7-5-11)8-17-15(22)13-14-16(23)18-10(2)9-21(14)20-19-13/h4-7,9H,3,8H2,1-2H3,(H,17,22)(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMIWWTSUEBGVRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CNC(=O)C2=C3C(=O)NC(=CN3N=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethylbenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[1-[2-(4-fluorophenyl)phenyl]ethyl]acetamide](/img/structure/B2439783.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(phenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2439787.png)

![2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2439788.png)

![6-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2439792.png)

![3-Iodo-4,6-dihydro-1H-furo[3,4-c]pyrazole](/img/structure/B2439799.png)

![1-Methyl-8-(4-phenoxyphenyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dion e](/img/structure/B2439804.png)